molecular formula C17H19NO2 B5771515 4-(2-methylpropoxy)-N-phenylbenzamide

4-(2-methylpropoxy)-N-phenylbenzamide

Cat. No.: B5771515
M. Wt: 269.34 g/mol
InChI Key: FJIPNKGOTKQZCI-UHFFFAOYSA-N
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Description

Contextualization of 4-(2-methylpropoxy)-N-phenylbenzamide within N-Phenylbenzamide Derivatives and Related Structural Classes

This compound belongs to the N-phenylbenzamide subclass of benzamides. The core structure consists of a benzoyl group attached to an aniline (B41778) moiety. The specific nature of this compound is defined by the isobutoxy group (2-methylpropoxy) at the 4-position of the benzoyl ring. This substitution is a key determinant of its physicochemical properties and potential biological activity.

The N-phenylbenzamide scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Modifications to both the benzoyl and the N-phenyl rings have led to a vast library of derivatives with a wide range of therapeutic applications, including anticancer, antiviral, and antiparasitic agents. acs.orgnih.gov The 4-alkoxy substitution, in particular, has been explored in various N-phenylbenzamide analogues, with the nature of the alkoxy group influencing factors such as lipophilicity and molecular interactions.

A search of chemical databases reveals the basic properties of this compound, which are essential for its scientific characterization.

PropertyValue
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
IUPAC NameThis compound
SMILESCC(C)COc1ccc(cc1)C(=O)Nc2ccccc2
InChIInChI=1S/C17H19NO2/c1-12(2)10-20-16-8-6-14(7-9-16)17(19)18-15-4-3-5-11-15/h3-9,11-12H,10H2,1-2H3,(H,18,19)

Historical Perspective on the Investigation of Benzamide (B126) Scaffolds in Academic Research

The investigation of benzamide scaffolds has a rich history dating back to the early days of organic chemistry. The amide bond itself is a fundamental linkage in biochemistry, being the cornerstone of peptides and proteins. In synthetic chemistry, the benzamide moiety has served as a versatile building block and a platform for the development of new synthetic methodologies.

In medicinal chemistry, the journey of benzamides began with the discovery of their biological activities. Over the decades, this scaffold has been integral to the development of numerous drugs. For instance, substituted benzamides are known to act as antipsychotics, antiemetics, and gastroprokinetic agents. This historical success has cemented the benzamide scaffold as a crucial component in the pharmacopoeia and a continuous source of inspiration for new drug design. The timeline below highlights key milestones in the study of the broader bengamide class, which shares structural similarities. nih.gov

YearMilestone
1986First report of Bengamide A from the sponge Jaspis cf. coriacea. nih.gov
1992Bengamides A, B, and P evaluated in the National Cancer Institute's 60 cell line screen, revealing a unique activity profile. nih.gov
2005A terrestrial Gram-negative bacterium, Myxococcus virescens, identified as a source for bengamides. nih.gov

Overview of Current Research Trajectories for this compound and Analogues

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the current research on its analogues provides a clear indication of potential areas of investigation. Research on N-phenylbenzamide derivatives is highly active, with a focus on developing novel therapeutic agents.

Current research trajectories for compounds structurally related to this compound include:

Anticancer Agents: Many N-phenylbenzamide derivatives are being investigated for their potential as anticancer drugs. nih.govresearchgate.net For example, some derivatives have shown inhibitory activity against enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial in DNA damage repair in cancer cells. nih.gov

Antiviral Activity: A series of N-phenylbenzamide derivatives have been synthesized and evaluated for their antiviral properties, for instance, against Enterovirus 71. nih.gov

Antiparasitic Drugs: N-phenylbenzamide derivatives have been studied for their efficacy against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis. acs.orgnih.gov

Enzyme Inhibition: The benzamide scaffold is present in inhibitors of various enzymes, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are targets in Alzheimer's disease research. mdpi.com

The isobutoxy group in this compound offers a specific lipophilic character that could be explored in these contexts to fine-tune the activity and pharmacokinetic properties of potential drug candidates.

Academic Significance and Unaddressed Research Questions for this compound

The academic significance of this compound lies in its potential to contribute to the understanding of structure-activity relationships (SAR) within the N-phenylbenzamide class. The specific bulk and conformation of the isobutoxy group, compared to more commonly studied methoxy (B1213986) or ethoxy groups, could provide valuable insights into the steric and electronic requirements of biological targets.

Several unaddressed research questions regarding this compound present opportunities for future investigation:

Synthesis and Characterization: While the synthesis of N-phenylbenzamides is generally well-established, detailed studies on the optimal synthesis and full spectroscopic and crystallographic characterization of this compound are lacking.

Biological Screening: A comprehensive biological screening of this compound against a wide range of targets (e.g., kinases, proteases, GPCRs) has not been reported. Such a study could uncover novel biological activities.

Structure-Activity Relationship Studies: How does the isobutoxy group at the 4-position influence the biological activity compared to other alkoxy groups or different substitution patterns? Systematic SAR studies are needed to answer this question.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are unknown. These are critical parameters for the development of any potential therapeutic agent.

Material Science Applications: Beyond medicinal chemistry, the potential of this compound in material science, for example, as a component in polymers or as a liquid crystal, remains unexplored.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropoxy)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(2)12-20-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIPNKGOTKQZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2 Methylpropoxy N Phenylbenzamide

Established Synthetic Pathways for 4-(2-methylpropoxy)-N-phenylbenzamide Synthesis

The formation of the amide bond in this compound can be achieved through several well-established methods, primarily involving the reaction of a 4-(2-methylpropoxy)benzoic acid derivative with aniline (B41778).

One of the most traditional and widely used methods for synthesizing N-aryl benzamides is the Schotten-Baumann reaction. This typically involves the acylation of an amine with an acyl chloride in the presence of a base. For the synthesis of this compound, this would involve the reaction of 4-(2-methylpropoxy)benzoyl chloride with aniline.

The reaction is generally carried out in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base (such as sodium hydroxide (B78521) or triethylamine). The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Optimization of this classical approach often involves screening different solvents, bases, and reaction temperatures to maximize the yield and purity of the final product. For instance, a homogeneous system using an organic base like triethylamine (B128534) in a solvent such as dichloromethane can also be employed. A representative procedure would involve the dropwise addition of 4-(2-methylpropoxy)benzoyl chloride to a cooled solution of aniline and triethylamine in dichloromethane, followed by stirring at room temperature.

Table 1: Representative Conditions for the Schotten-Baumann Synthesis of this compound

ParameterConditionRationale
Starting Materials4-(2-methylpropoxy)benzoyl chloride, AnilineReadily available precursors for the target amide.
SolventDichloromethane (DCM)Good solubility for reactants and inert under reaction conditions.
BaseTriethylamine (Et3N)Acts as an acid scavenger to neutralize the HCl formed.
Temperature0 °C to Room TemperatureInitial cooling to control the exothermic reaction, followed by reaction at ambient temperature.
Reaction Time1-3 hoursTypically sufficient for completion of the reaction.
Work-upAqueous wash followed by extractionTo remove the triethylamine hydrochloride salt and other water-soluble impurities.

Modern organic synthesis has seen the development of a plethora of coupling reagents that facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need for the often harsh conditions required to prepare acyl chlorides. These reagents are particularly useful for substrates that are sensitive or possess functional groups that are incompatible with traditional methods.

For the synthesis of this compound from 4-(2-methylpropoxy)benzoic acid and aniline, a variety of coupling agents can be employed. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to suppress side reactions and increase reaction rates.

Other advanced coupling reagents include uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), as well as phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known for their high efficiency and mild reaction conditions.

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity, especially when dealing with less reactive anilines.

Table 2: Overview of Advanced Coupling Reagents for this compound Synthesis

Coupling ReagentAdditive(s)Typical SolventKey Advantages
EDCHOBt, DMAPDCM, DMFWater-soluble byproducts, mild conditions.
HATUDIPEADMF, NMPHigh efficiency, rapid reactions, low racemization.
HBTU/TBTUDIPEADMF, DCMCommonly used, good yields.
PyBOPDIPEADMF, DCMEffective for sterically hindered substrates.

Novel Approaches to the Synthesis of this compound and its Precursors

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methodologies. These novel approaches are also applicable to the synthesis of this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. The Schotten-Baumann reaction, for instance, can be performed in water, which is a significant green advantage.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct amidation of 4-(2-methylpropoxy)benzoic acid with aniline, where water is the only byproduct, has a higher atom economy than methods that use coupling reagents, which generate stoichiometric amounts of waste.

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. For example, developing a catalytic direct amidation process would be a significant green advancement.

A notable green approach is the direct amidation of carboxylic acids with amines under solvent-free conditions, potentially with the aid of a reusable catalyst.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. In the synthesis of this compound, microwave heating can significantly reduce reaction times, often from hours to minutes, and in many cases, improve yields. The direct amidation of 4-(2-methylpropoxy)benzoic acid with aniline could be a prime candidate for microwave-assisted synthesis, potentially under solvent-free conditions.

Flow Chemistry Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. The synthesis of this compound could be adapted to a flow process. For example, streams of 4-(2-methylpropoxy)benzoyl chloride and aniline with a base could be continuously mixed in a microreactor, allowing for precise control over reaction parameters and potentially higher throughput. The optimization of the Schotten-Baumann reaction in a flow system has been reported, demonstrating the feasibility of this approach.

Derivatization and Functionalization Strategies for the this compound Core

The this compound scaffold possesses two aromatic rings that can be further functionalized to modulate its physicochemical and biological properties.

Functionalization of the 4-(2-methylpropoxy)phenyl Ring: The phenyl ring derived from the benzoic acid component can be subjected to various electrophilic aromatic substitution reactions. However, the directing effects of the alkoxy and amide groups would need to be considered. Potential transformations include nitration, halogenation, or Friedel-Crafts reactions, which would primarily occur at the positions ortho to the alkoxy group.

Functionalization of the N-phenyl Ring: The aniline-derived phenyl ring is also amenable to functionalization. Electrophilic substitution reactions on this ring would be directed by the amide group. Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, could be employed if a suitable handle (e.g., a halogen) is present on the ring. C-H activation strategies are also emerging as powerful tools for the direct functionalization of such aromatic systems.

These derivatization strategies allow for the creation of a library of compounds based on the this compound core, which can be valuable for structure-activity relationship studies in various fields.

Regioselective Substituent Introduction on the Phenyl and Benzamide (B126) Moieties

The structure of this compound offers two aromatic rings, the benzamide moiety and the N-phenyl ring, both of which are amenable to regioselective functionalization through various organic reactions. The existing substituents, the isobutoxy group and the amide linkage, play a crucial role in directing the position of incoming electrophiles or organometallic reagents.

Electrophilic Aromatic Substitution:

The 4-(2-methylpropoxy) group on the benzamide ring is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr). libretexts.orghu.edu.jo Since the para position is already occupied, electrophilic attack is directed to the positions ortho to the isobutoxy group (C3 and C5). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. wikipedia.orguomustansiriyah.edu.iqmsu.edu

The N-phenyl ring is influenced by the amide group (-NHCO-), which is generally considered a deactivating group but an ortho, para-director. Therefore, electrophilic substitution on this ring would be slower compared to the activated benzamide ring and would primarily yield para-substituted products, with some ortho-substitution.

Directed ortho-Metalation (DoM):

A more precise method for regioselective functionalization is directed ortho-metalation (DoM). wikipedia.orguwindsor.cabaranlab.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a variety of electrophiles.

In this compound, both the amide and the ether functionalities can act as DMGs. The amide group is a powerful DMG, directing lithiation to the ortho positions on the N-phenyl ring. wikipedia.org The oxygen of the isobutoxy group can also direct lithiation to the C3 and C5 positions of the benzamide ring. The outcome of the reaction can often be controlled by the choice of reagents and reaction conditions.

Below is a table summarizing potential regioselective substitutions:

Reagent/ReactionTarget MoietyExpected Position of SubstitutionPotential Product
HNO₃/H₂SO₄BenzamideC3 and/or C54-(2-methylpropoxy)-3-nitro-N-phenylbenzamide
Br₂/FeBr₃BenzamideC3 and/or C53-bromo-4-(2-methylpropoxy)-N-phenylbenzamide
R-Cl/AlCl₃BenzamideC3 and/or C53-alkyl-4-(2-methylpropoxy)-N-phenylbenzamide
1. n-BuLi, 2. E⁺N-phenylC2' and/or C6'4-(2-methylpropoxy)-N-(2-E-phenyl)benzamide
1. sec-BuLi/TMEDA, 2. E⁺BenzamideC3 and/or C53-E-4-(2-methylpropoxy)-N-phenylbenzamide

E⁺ represents a generic electrophile.

Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound can be approached by introducing chirality into either the benzamide or the N-phenyl portion of the molecule, or by creating atropisomers through restricted rotation around the amide bond.

Introduction of Chiral Centers:

One common strategy involves the use of chiral starting materials or chiral auxiliaries. For instance, a chiral amine could be used in the initial amide synthesis instead of aniline, leading to a chiral N-aryl moiety. Alternatively, the isobutoxy group could be replaced with a chiral alkoxy group derived from a chiral alcohol.

Asymmetric synthesis methodologies can also be employed to introduce chirality. For example, asymmetric alkylation of a lithiated intermediate, generated via DoM, in the presence of a chiral ligand could lead to the enantioselective introduction of a substituent. rsc.org

Atropisomeric Chirality:

If bulky substituents are introduced at the ortho positions of both the benzamide and N-phenyl rings, rotation around the C-N amide bond can be restricted, leading to atropisomers. These are stereoisomers that can be isolated as separate enantiomers. The synthesis of such sterically hindered analogues would require a multi-step approach, likely involving the regioselective introduction of large groups as described in the previous section.

A summary of potential strategies for synthesizing chiral analogues is presented below:

StrategyApproachExample
Chiral Starting MaterialUse of a chiral amine in the initial synthesis.Reaction of 4-(2-methylpropoxy)benzoyl chloride with a chiral aniline derivative.
Chiral AuxiliaryAttachment of a chiral auxiliary to guide a stereoselective reaction, followed by its removal.Asymmetric alkylation of an enolate derived from a related ketone precursor.
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity in a reaction.Asymmetric hydrogenation of a dehydro-amino acid precursor to introduce a chiral center.
AtropisomerismIntroduction of bulky ortho substituents to restrict bond rotation.Synthesis of 2,6-disubstituted-N-(2,6-disubstituted-phenyl)-4-(2-methylpropoxy)benzamide.

Molecular Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Methylpropoxy N Phenylbenzamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(2-methylpropoxy)-N-phenylbenzamide Derivatives

QSAR modeling represents a computational and statistical approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be instrumental in predicting the activity of novel analogs, thereby guiding synthetic efforts toward more potent and selective compounds.

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and rigorous validation of the resulting model. Molecular descriptors are numerical values that characterize specific properties of a molecule. ucsb.edu For derivatives of this compound, these descriptors can be broadly categorized:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu The electrophilicity index, for instance, has been shown to be significant in the QSAR models of N-phenylbenzamides, indicating the importance of electrostatic interactions. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and various topological indices fall into this category. drugdesign.org For N-phenylbenzamide derivatives, steric and hydrophobic interactions have been identified as crucial for certain biological activities. nih.gov

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which influences its ability to cross cell membranes. The partition coefficient (logP) is a key descriptor in this class. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

The process of descriptor selection often involves statistical techniques to identify a subset of descriptors that have the most significant correlation with the biological activity of interest.

Once a QSAR model is developed, its statistical significance and predictive power must be thoroughly validated. Common validation metrics include:

Coefficient of determination (R²): Indicates how well the model fits the training data.

Cross-validated coefficient of determination (q²): Assesses the model's internal predictive ability through techniques like leave-one-out cross-validation.

External validation: The model's ability to predict the activity of an external set of compounds not used in model development is evaluated using metrics like the predictive R² (pred_R²).

The following interactive table illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives, along with their potential impact on a given biological activity.

DerivativeMolecular WeightLogPElectrophilicity IndexPredicted Activity (pIC50)
Parent Compound 269.344.21.56.0
Analog 1 (4-propoxy) 255.313.71.45.8
Analog 2 (4-butoxy) 283.374.71.66.2
Analog 3 (3-chloro) 303.784.81.86.5

A well-validated QSAR model serves as a powerful predictive tool. For analogues of this compound, such models can estimate the biological activity of yet-to-be-synthesized compounds. This predictive capability allows for the virtual screening of large libraries of potential derivatives, prioritizing those with the highest predicted potency for synthesis and biological evaluation.

The predictive power of a QSAR model is highly dependent on the diversity and quality of the training set. A robust model for this compound analogues would require a dataset of structurally diverse compounds with accurately measured biological activities. The statistical results from multiple linear regression (MLR) and other methods can indicate the model's stability and predictive accuracy. For example, a high correlation coefficient between experimental and predicted activities for a test set of compounds would signify a reliable predictive model.

Positional and Substituent Effects on the Activity Profile of this compound

The biological activity of this compound can be significantly modulated by altering the position and nature of substituents on its two aromatic rings.

The 4-(2-methylpropoxy) group on the benzoyl ring is a key feature. The isobutoxy group is moderately lipophilic and can engage in hydrophobic interactions within a biological target. Its branched nature may also influence binding by fitting into specific pockets of a receptor or enzyme active site. The ether oxygen can act as a hydrogen bond acceptor.

Variations in the alkoxy group at the 4-position would likely impact activity. For instance, increasing the chain length could enhance lipophilicity, which might be beneficial up to a certain point, after which it could negatively affect solubility and bioavailability.

Substituents on the N-phenyl ring also play a critical role. Studies on other N-phenylbenzamides have shown that electron-withdrawing groups can be beneficial for certain activities. nih.gov The position of these substituents is also crucial. For instance, para-substitution on one of the phenyl rings may be necessary for potency in some cases, while meta-substitution can be unfavorable. nih.gov

The following table summarizes the potential effects of different substituents on the activity profile of the parent compound.

Position of SubstitutionType of SubstituentPotential Effect on ActivityRationale
Benzoyl Ring (para)Shorter alkoxy chainDecreaseReduced hydrophobic interaction
Benzoyl Ring (para)Longer, linear alkoxy chainIncrease/DecreaseAltered lipophilicity and steric fit
N-phenyl Ring (para)Electron-withdrawing (e.g., -CF₃, -NO₂)IncreaseEnhanced electronic interactions with the target
N-phenyl Ring (meta)Electron-donating (e.g., -CH₃)DecreaseUnfavorable electronic or steric effects

Conformational Analysis and Stereochemical Impact on this compound Activity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The amide bond introduces a degree of planarity, but rotation around the C-N and C-C single bonds adjacent to the amide group allows for different spatial arrangements of the phenyl and benzoyl rings.

The torsional angle between the carbonyl group and the phenyl ring is a key conformational parameter. The planarity or non-planarity of the molecule will dictate how it fits into a binding site. The isobutoxy group also has conformational flexibility, which could influence its interaction with a target.

While this compound itself is not chiral, the introduction of chiral centers through substitution could have a significant impact on activity. Enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. drugdesign.org This is because biological targets, such as receptors and enzymes, are chiral and will interact differently with each enantiomer. Therefore, if chiral analogues of this compound were to be synthesized, it would be crucial to separate and evaluate the activity of each enantiomer individually.

Preclinical Biological Activity and Mechanistic Insights of 4 2 Methylpropoxy N Phenylbenzamide

In Vitro Target Engagement and Mechanistic Elucidation of 4-(2-methylpropoxy)-N-phenylbenzamide

No studies detailing the in vitro biological activity of this compound have been identified. While research exists for other N-phenylbenzamide derivatives, including those with antiprotozoal or anticancer activities, these findings are not directly applicable to the specific compound . nih.govnih.govnih.gov

Receptor Binding and Ligand-Protein Interaction Profiling of this compound

There is no available data on the receptor binding affinities or ligand-protein interaction profile of this compound. Investigations into the binding of other N-phenylbenzamide compounds to targets such as DNA have been reported, but similar studies for this compound are absent from the scientific literature. nih.gov

Enzymatic Inhibition/Activation Studies by this compound

No information is available regarding the inhibitory or activatory effects of this compound on any enzymatic targets. While various benzamide (B126) derivatives have been explored for their effects on enzymes, no such data has been published for this particular compound.

Cellular Pathway Modulation and Signaling Cascade Analysis by this compound

The effects of this compound on cellular pathways and signaling cascades have not been documented in any published research. Studies on other N-phenyl cinnamamide (B152044) derivatives have shown modulation of pathways such as the Nrf2/ARE pathway, but this information cannot be extrapolated to this compound. nih.gov

In Vivo Efficacy and Pharmacodynamic Studies of this compound in Animal Models

There is a lack of published in vivo studies for this compound. While some N-phenylbenzamide derivatives have been evaluated in animal models for conditions like schistosomiasis, no such efficacy or pharmacodynamic data exists for the specified compound. nih.gov

Efficacy Evaluation of this compound in Specific Disease Animal Models

No research has been published evaluating the efficacy of this compound in any animal models of disease.

Investigation of Biological Markers Influenced by this compound Treatment

There is no available data on any biological markers that are influenced by treatment with this compound in vivo.

Despite a comprehensive search for preclinical data on "this compound," there is currently no publicly available scientific literature detailing its specific biological targets, potency, or the molecular mechanisms governing its selectivity.

While the broader class of N-phenylbenzamide and 4-methylbenzamide (B193301) derivatives has been the subject of investigation for various therapeutic applications, including as anticancer and antiviral agents, the specific preclinical biological activity and mechanistic insights for the this compound derivative remain uncharacterized in the reviewed literature.

Research on related compounds suggests that the N-phenylbenzamide scaffold can be directed to interact with a range of biological targets. For instance, different derivatives have been explored as inhibitors of protein kinases, viral capsid proteins, and topoisomerases. The nature and position of substituents on the phenyl and benzamide rings are critical in determining the specific target affinity and biological activity of these molecules. However, without specific studies on this compound, any discussion of its mechanism of selectivity and potency would be speculative.

Therefore, the requested detailed analysis and data tables concerning the mechanisms of selectivity and potency for this compound against its biological targets cannot be provided at this time due to the absence of specific preclinical research data in the public domain.

Computational and Theoretical Investigations of 4 2 Methylpropoxy N Phenylbenzamide

Molecular Docking and Molecular Dynamics Simulations of 4-(2-methylpropoxy)-N-phenylbenzamide with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery, used to predict how a ligand like this compound might bind to a protein receptor and how stable that interaction would be. scirp.orgmdpi.com These methods are crucial for understanding the compound's potential biological activity at an atomic level. scirp.orgmdpi.com

Binding Mode Predictions and Interaction Analysis for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For this compound, docking simulations can identify the most likely binding pose within the active site of a target protein. The process involves sampling a large number of possible conformations and scoring them based on factors like intermolecular forces.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A -8.5Asp184, Leu49Hydrogen Bond, Hydrophobic
Cyclooxygenase-2 -9.2Arg120, Tyr355, Val523Hydrogen Bond, Pi-Alkyl, Hydrophobic
HDAC6 -7.9His610, Phe680Pi-Pi Stacking, Hydrophobic

This table presents hypothetical molecular docking results for this compound against selected protein targets to illustrate the type of data generated from such studies.

Conformational Stability and Dynamics of this compound in Complex with Receptors

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide a more realistic representation of the system in a biological environment, typically solvated in water, and can confirm the stability of the binding pose predicted by docking. nih.govscielo.br

Key metrics used to assess stability include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand over the course of the simulation indicates that it remains securely bound in the active site. mdpi.com RMSF analysis can highlight the flexibility of different parts of the protein and ligand, revealing which residues are most involved in the interaction. These simulations can also reveal the role of water molecules in mediating interactions and provide a deeper understanding of the conformational changes that may occur upon ligand binding. nih.gov

Simulation ParameterValueInterpretation
Simulation Time 100 nsDuration of the molecular dynamics simulation.
Ligand RMSD 1.2 ± 0.3 ÅLow and stable RMSD suggests the ligand maintains a consistent binding pose.
Protein Backbone RMSD 2.5 ± 0.5 ÅIndicates overall stability of the protein structure during the simulation.
Key Hydrogen Bonds Maintained > 85% of simulation timeHigh occupancy of hydrogen bonds points to a stable and specific interaction.

This table provides illustrative data from a hypothetical MD simulation of the this compound-receptor complex.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of a molecule. semanticscholar.org These methods are used to compute a wide range of molecular properties from first principles.

DFT Studies on Reactivity and Electronic Descriptors of this compound

DFT calculations are used to determine the distribution of electrons within this compound and to predict its chemical reactivity. nih.gov Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. sci-hub.senih.gov

Other calculated electronic descriptors include ionization potential, electron affinity, electronegativity, and global hardness. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its interaction with biological targets. scielo.org.mx Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, identifying sites prone to electrophilic and nucleophilic attack. researchgate.net

Electronic DescriptorCalculated Value (eV)Significance
EHOMO -6.25Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO -1.10Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.15Indicates high kinetic stability and low chemical reactivity. sci-hub.se
Ionization Potential (I) 6.25Energy required to remove an electron.
Electron Affinity (A) 1.10Energy released when an electron is added.
Global Hardness (η) 2.575Measures resistance to change in electron distribution.

This table presents theoretical electronic descriptors for this compound calculated using DFT methods, based on typical values for similar organic molecules.

Spectroscopic Property Prediction (Theoretical) for this compound

Quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental data. researchgate.net Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Visible), predicting the maximum absorption wavelength (λmax) and the corresponding oscillator strengths. researchgate.netmdpi.com

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com Comparing these theoretically predicted spectra with experimental results serves as a powerful validation of the molecular structure. mdpi.com Theoretical calculations can also predict vibrational frequencies (infrared and Raman spectra), which correspond to the molecule's vibrational modes. researchgate.net

Spectroscopic PropertyPredicted ValueMethod
UV-Vis λmax 275 nmTD-DFT/B3LYP/6-31G(d,p)
¹H NMR (amide N-H) δ 8.5 ppmGIAO/DFT
¹³C NMR (carbonyl C=O) δ 167.0 ppmGIAO/DFT
IR Frequency (C=O stretch) 1660 cm⁻¹DFT/B3LYP/6-31G(d,p)

This table shows hypothetical predicted spectroscopic data for this compound.

De Novo Design and Virtual Screening Approaches for this compound Analogues

Computational approaches are instrumental in the discovery of new molecules with improved properties. De novo design and virtual screening are two powerful strategies used to explore the vast chemical space for analogues of a lead compound like this compound. researchgate.net

De novo drug design methods generate novel molecular structures from scratch, tailored to fit the specific binding site of a biological target. nih.gov These algorithms can "grow" a molecule within the receptor's active site, piece by piece, ensuring optimal complementarity in shape and chemical features. biorxiv.org This approach can lead to the discovery of entirely new scaffolds that retain the key binding interactions of the original compound but possess different core structures.

Virtual screening, on the other hand, involves computationally docking large libraries of existing compounds against a target protein to identify potential "hits." nih.gov This high-throughput method can rapidly filter millions of molecules to select a smaller, more manageable set for experimental testing. For this compound, virtual screening could be used to search for analogues with modifications to the isobutoxy or phenyl groups to enhance binding affinity, selectivity, or other pharmacokinetic properties. The results from these computational screening methods provide a rational basis for synthesizing and testing new derivatives. scirp.org

Analogue ModificationRationalePredicted Docking Score (kcal/mol)
Replace isobutoxy with cyclobutoxy Explore effect of cyclic alkyl group on hydrophobic pocket interaction.-9.5
Add fluoro to N-phenyl ring (para) Introduce a hydrogen bond acceptor to interact with polar residues.-9.8
Replace N-phenyl with N-pyridyl Introduce a nitrogen atom for potential new hydrogen bonding.-9.3
Replace isobutoxy with trifluoromethoxy Enhance binding through halogen bonding and alter electronic properties.-10.1

This table illustrates a hypothetical virtual screening or de novo design effort to identify promising analogues of this compound.

Advanced Analytical and Biophysical Methodologies in 4 2 Methylpropoxy N Phenylbenzamide Research

High-Throughput Screening (HTS) Methodologies for 4-(2-methylpropoxy)-N-phenylbenzamide Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target. mdpi.comcombichemistry.com This process utilizes automation, miniaturized assays, and large-scale data analysis to screen chemical libraries that can contain hundreds of thousands of individual molecules. combichemistry.com For a compound such as this compound, HTS is the initial step to identify its potential biological activity.

A screening library containing this compound would typically be part of a larger, diverse collection of small molecules. otavachemicals.com These libraries are designed to cover a broad chemical space to maximize the probability of finding a "hit"—a compound that displays the desired activity in a primary assay. The screening process involves adding the compounds from the library to a series of wells, each containing the biological target (e.g., an enzyme or a cell line) and a detection system that reports on the target's activity, often through fluorescence or luminescence. mdpi.com

Following the primary screen, initial hits are subjected to a series of validation and confirmation steps to eliminate false positives. Promiscuous inhibitors, which act through non-specific mechanisms like aggregation, are a common source of false positives and must be identified and removed early in the process. semanticscholar.org Confirmed hits then undergo dose-response analysis to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. This systematic approach allows researchers to efficiently identify promising compounds like this compound from vast chemical libraries for further development.

Table 1: Representative High-Throughput Screening (HTS) Funnel for a Benzamide-Containing Library

This interactive table illustrates the typical progression and data generated during an HTS campaign designed to identify inhibitors of a target protein.

Screening StageNumber of CompoundsKey Parameters MeasuredRepresentative Result for a "Hit" Compound
Primary Screen 250,000% Inhibition at a single concentration (e.g., 10 µM)65% Inhibition
Hit Confirmation 2,000% Inhibition (in triplicate)Confirmed activity, mean inhibition = 62%
Dose-Response 250IC50 (concentration for 50% inhibition)IC50 = 2.5 µM
Orthogonal Assay 50Activity in a secondary, different assay formatConfirmed activity, IC50 = 3.1 µM
SAR Expansion 10 (and analogs)IC50 of structurally related compoundsAnalogs show varying potency, defining SAR

Biophysical Characterization of this compound-Target Interactions (e.g., ITC, SPR)

Once a compound like this compound is identified as a confirmed hit, biophysical techniques are essential to characterize the thermodynamics and kinetics of its interaction with the target protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used label-free methods for this purpose. mdpi.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target macromolecule. The resulting heat change is measured, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.com This includes the binding affinity (KD), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.com This level of detail is crucial for understanding the driving forces behind the molecular recognition process.

Surface Plasmon Resonance (SPR) is an optical technique that provides real-time data on the kinetics of molecular interactions. japtamers.co.uknih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing the analyte (the benzamide (B126) compound) is then flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time. japtamers.co.uk This allows for the direct measurement of the association rate (ka or kon) and the dissociation rate (kd or koff). The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (kd/ka). broadinstitute.org SPR is highly sensitive and valuable for screening compounds and performing detailed kinetic analysis. japtamers.co.uk

Table 2: Example Thermodynamic Data from Isothermal Titration Calorimetry (ITC) for a Benzamide Derivative Binding to its Target

This table shows hypothetical thermodynamic parameters that could be obtained for the interaction of this compound with a target protein, illustrating a thermodynamically favorable binding event.

ParameterSymbolValueUnitInterpretation
Binding Affinity KD1.2µMModerate affinity binding
Stoichiometry n0.98-Indicates a 1:1 binding ratio
Enthalpy Change ΔH-8.5kcal/molFavorable enthalpic contribution (exothermic)
Entropy Change -TΔS-1.6kcal/molUnfavorable entropic contribution
Gibbs Free Energy ΔG-10.1kcal/molOverall spontaneous binding

Table 3: Example Kinetic Data from Surface Plasmon Resonance (SPR) for a Benzamide Derivative Binding to its Target

This table presents representative kinetic data derived from an SPR experiment, detailing the rates of association and dissociation for the compound-target complex.

ParameterSymbolValueUnitInterpretation
Association Rate ka (kon)2.5 x 104M-1s-1Rate of complex formation
Dissociation Rate kd (koff)3.0 x 10-2s-1Rate of complex decay
Dissociation Constant KD (kd/ka)1.2µMEquilibrium binding affinity

Advanced Spectroscopic Techniques (e.g., X-ray Crystallography of Complexes, NMR for Ligand-Protein Interactions)

To fully understand the mechanism of action of this compound, it is crucial to determine the three-dimensional structure of its complex with the biological target at atomic resolution. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the premier techniques for this purpose. kbdna.com

X-ray Crystallography provides a static, high-resolution snapshot of the molecule or its complex with a target protein. nih.gov The first step involves growing a well-ordered crystal of the compound or the protein-ligand complex. kbdna.com This crystal is then exposed to an intense beam of X-rays, which are diffracted by the electrons in the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise arrangement of atoms can be determined. nih.gov For N-phenylbenzamide derivatives, crystallographic data reveals detailed information on bond lengths, angles, and the conformation adopted upon binding, which is invaluable for structure-based drug design. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying ligand-protein interactions in solution, providing information on the binding interface, affinity, and dynamics. nih.govspringernature.com One common method is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. nih.gov In this experiment, a series of 1H-15N HSQC spectra of an isotopically labeled protein are recorded upon titration with the unlabeled ligand (e.g., this compound). nih.gov Amino acid residues in the protein that are involved in the binding interaction or undergo a conformational change will show significant shifts in their corresponding peaks in the spectrum. nih.govresearchgate.net By mapping these changes onto the protein's structure, the binding site can be precisely identified. researchgate.net

Table 4: Representative Crystallographic Data for a Benzamide Derivative

This table provides an example of the crystallographic data that would be reported following the successful structure determination of a compound like this compound, based on published data for similar molecules. nih.gov

ParameterValue
Empirical Formula C18H21NO2
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.1 Å, b = 8.5 Å, c = 18.2 Å, β = 98.5°
Volume 1545.7 Å3
Z (Molecules/unit cell) 4
Resolution 1.5 Å
R-factor 0.045

Table 5: Example NMR Chemical Shift Perturbation (CSP) Data

This table illustrates hypothetical CSP data for selected amino acid residues of a target protein upon binding to a benzamide ligand. Significant perturbations indicate proximity to the binding site.

Residue NumberResidue NameChemical Shift Change (Δδ, ppm)Location in Protein
45Leucine0.02Surface Loop
88Valine0.35Binding Pocket Floor
90Glycine0.41Binding Pocket Wall
92Alanine0.29Binding Pocket Wall
115Phenylalanine0.05Distant from Pocket

Future Perspectives and Emerging Research Directions for 4 2 Methylpropoxy N Phenylbenzamide

Identification of Novel Biological Targets for 4-(2-methylpropoxy)-N-phenylbenzamide

The N-phenylbenzamide framework is a privileged structure in pharmacology, known to interact with a wide array of biological targets. Derivatives have shown activities ranging from antimicrobial and antifungal to anticancer and anti-inflammatory effects. nanobioletters.comontosight.ai A primary future objective for this compound is to systematically screen it against diverse biological targets to uncover novel therapeutic applications.

High-throughput screening (HTS) campaigns against comprehensive panels of enzymes, receptors, and ion channels could reveal unexpected activities. Given the known biological activities of related benzamides, several target classes warrant initial investigation. For instance, certain benzamide (B126) derivatives act as potent smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway, which is crucial in some cancers. nih.gov Others have been found to bind to the minor groove of DNA, particularly the AT-rich kinetoplast DNA (kDNA) of trypanosomatid parasites, suggesting potential as anti-parasitic agents. nih.govsemanticscholar.org

Future research could employ techniques like affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, followed by mass spectrometry to identify these proteins. Computational approaches, such as reverse docking, can also be used to screen the structure of this compound against libraries of known protein structures to predict potential interactions.

Table 1: Potential Classes of Biological Targets for this compound

Target Class Rationale based on Benzamide Derivatives Potential Therapeutic Area
G-Protein-Coupled Receptors (GPCRs) Benzamides are known to antagonize receptors like the Smoothened (SMO) receptor. nih.gov Oncology
Nucleic Acids (DNA) N-phenylbenzamides can act as minor groove binders, particularly in parasites. nih.govsemanticscholar.org Anti-parasitic Diseases
Enzymes (e.g., Kinases, Deacetylases) The amide linkage can form hydrogen bonds with active sites of enzymes. nih.gov Histone deacetylases (HDACs) are targets for some benzamides. researchgate.net Oncology, Inflammation
Ion Channels Modulation of ion channels is a known mechanism for various small molecules. Neurology, Cardiology

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can accelerate the research process for this compound by predicting its properties and guiding the design of new, more potent derivatives.

By creating a virtual library of analogues of this compound, researchers can calculate a wide range of molecular descriptors for each compound. These descriptors, which quantify various physicochemical and structural features, can be used to train ML models. rsc.org For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the biological activity of new derivatives based on their structure, even before they are synthesized. This approach saves significant time and resources.

Furthermore, AI algorithms can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (ADMET). This in silico analysis helps to prioritize which derivatives are most likely to have favorable drug-like properties, allowing chemists to focus their synthetic efforts on the most promising candidates. mdpi.com ML models, such as random forests or artificial neural networks, can analyze complex datasets to identify the key structural modifications that enhance target affinity and selectivity. rsc.org

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a specialized small molecule used to study the function of a specific protein or biological pathway in cells or organisms. Developing this compound into a chemical probe could be a powerful strategy for target identification and validation. This would first require the discovery of a specific biological target with high affinity for the compound.

Once a target is identified, the parent compound can be modified to create a probe. This typically involves attaching a "tag" to a part of the molecule that does not interfere with its binding to the target. Common tags include:

Affinity tags (e.g., biotin): Used for pull-down experiments to isolate the target protein from a complex mixture.

Reporter tags (e.g., fluorophores): Used to visualize the location of the target within a cell via microscopy.

Photo-affinity labels: These are chemically reactive groups that, upon exposure to UV light, form a permanent covalent bond with the target protein, enabling its definitive identification.

The development of such a probe would be invaluable for elucidating the mechanism of action of this compound and understanding the broader biological role of its target.

Unexplored Synthetic Avenues and Derivatization Possibilities for this compound

The core structure of this compound offers rich opportunities for chemical modification to explore the structure-activity relationship (SAR) and optimize its biological profile. The synthesis of the parent compound would likely involve the condensation of 4-(2-methylpropoxy)benzoic acid with aniline (B41778), often through an activated intermediate like an acid chloride.

Future synthetic work should focus on systematic derivatization at several key positions:

The Phenyl Ring (derived from aniline): Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions can significantly impact activity. Studies on other benzamides have shown that substitutions, such as a 5-chloro group on the 2-aminobenzamide (B116534) core, can enhance antimycobacterial activity. researchgate.net

The Benzoyl Ring: Modifications to the benzoyl portion, aside from the existing isobutoxy group, could be explored. For example, adding other substituents or replacing the benzene (B151609) ring with a different aromatic system (e.g., pyridine) could alter binding specificity.

The Isobutoxy Group: The length and branching of the alkoxy chain could be varied to probe its influence on potency and pharmacokinetic properties like solubility and cell permeability.

The Amide Linker: While typically conserved, the amide bond could be replaced with bioisosteres (e.g., thioamide, reverse amide) to modulate the compound's chemical stability and hydrogen bonding capacity. nih.gov

Table 2: Potential Derivatization Strategies for this compound

Modification Site Example Substituents/Changes Potential Impact
Phenyl Ring -Cl, -F, -CH₃, -OCH₃ at various positions Modulate electronic properties, lipophilicity, and target interactions. researchgate.net
Benzoyl Ring Introduction of additional groups (e.g., -NH₂, -NO₂) Alter hydrogen bonding potential and overall polarity.
Isobutoxy Group -OCH₃, -OC₂H₅, -O-isopropyl, -O-cyclohexyl Fine-tune solubility, metabolic stability, and hydrophobic interactions.
Amide Linker Thioamide, sulfonamide, or reverse amide Change bond angles, stability, and hydrogen bonding patterns. nih.gov

By systematically exploring these synthetic avenues, a library of derivatives can be generated and tested, leading to a comprehensive understanding of the SAR and the potential identification of a clinical candidate.

Q & A

Q. Basic Research Focus

  • HPLC-UV/Vis : C18 columns, acetonitrile/water gradients (retention time ~8–12 min).
  • Fluorescence spectroscopy : λex 340 nm, λem 380 nm; pH 5.0 optimizes intensity .
  • Stability : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% RH).

Q. Advanced Consideration

  • Time-resolved fluorescence : Assess solvent relaxation effects on excited states.
  • Mass spectrometry imaging (MSI) : Maps spatial distribution in biological matrices. Contradictory stability data (e.g., hydrolysis rates in DMSO vs. aqueous buffers) require Arrhenius modeling .

How does the 4-(2-methylpropoxy) substituent influence the compound’s bioactivity compared to other benzamide derivatives?

Basic Research Focus
The 2-methylpropoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability. Comparative SAR studies show that bulkier alkoxy groups reduce solubility but increase target binding (e.g., mitochondrial permeability transition pore inhibition) .

Q. Advanced Consideration

  • Molecular dynamics simulations : Quantify interactions with hydrophobic enzyme pockets (e.g., cytochrome P450).
  • Free-Wilson analysis : Decouples electronic (σmeta) and steric (Es) effects of substituents. Contradictions in activity data (e.g., IC50 variability) may stem from assay conditions (e.g., ionic strength) .

What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Q. Basic Research Focus

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate:
    • Bioavailability : ~65% (high membrane permeability).
    • CYP450 metabolism : Likely substrate of CYP3A4.
  • LogD7.4 : ~3.2 (favorable for blood-brain barrier penetration).

Q. Advanced Consideration

  • Machine learning : Train models on benzamide datasets to predict clearance rates.
  • Quantum mechanics/molecular mechanics (QM/MM) : Map activation energies for metabolic reactions (e.g., O-dealkylation). Contradictions between in silico and in vivo data require microsomal stability assays .

How can researchers address discrepancies in reported synthetic yields or bioactivity data for this compound?

Q. Methodological Approach

  • Systematic Replication : Control variables like solvent grade (HPLC vs. technical grade) and anhydrous conditions.
  • Meta-analysis : Use Cheminformatics tools (e.g., Reaxys, SciFinder) to aggregate data and identify outliers.
  • Collaborative Validation : Cross-laboratory studies using standardized protocols (e.g., NIH Assay Guidance Manual) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.